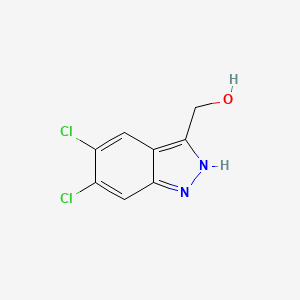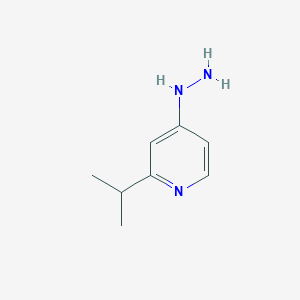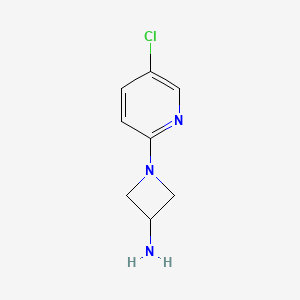
1-(5-Chloropyridin-2-yl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyridin-2-yl)azetidin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an azetidine ring attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting with 3-chloro-2-hydrazinopyridine, the compound can be synthesized through a series of reactions involving dimethyl butynedioate or diethyl butynedioate, followed by cyclization and chlorination .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and substitution reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloropyridin-2-yl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyridin-2-yl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropyridin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring’s inherent strain and the pyridine ring’s electronic properties contribute to its reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)azetidin-3-amine: Similar structure but lacks the chlorine substitution.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures and substituents.
Uniqueness: 1-(5-Chloropyridin-2-yl)azetidin-3-amine is unique due to the presence of both the chlorine-substituted pyridine ring and the azetidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)azetidin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-6-1-2-8(11-3-6)12-4-7(10)5-12/h1-3,7H,4-5,10H2 |
InChI-Schlüssel |
BLKZWSURAFJGAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
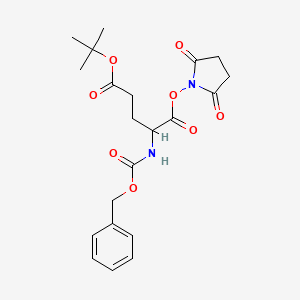
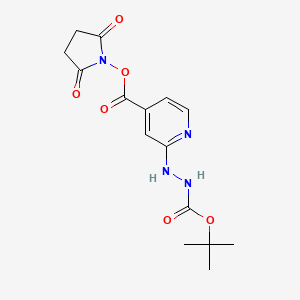

![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
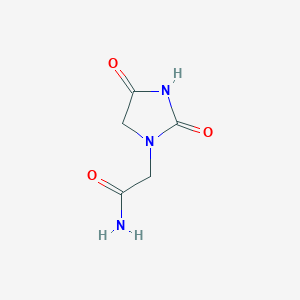

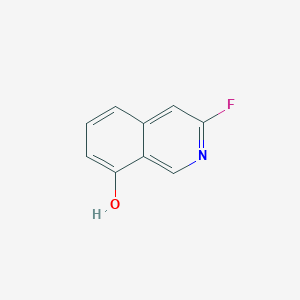
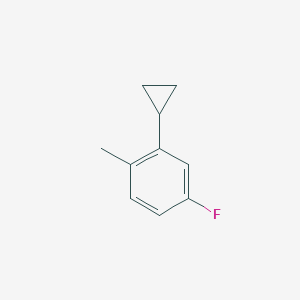
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
